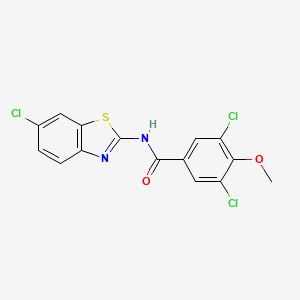

![molecular formula C22H22N2O5 B5156311 4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)

4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as 2,5-Dioxo-1-pyrrolidinyl 5- [4- (1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate, is a chemical compound with the empirical formula C18H18N6O5 . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system . The synthesis process involves the reaction of 2,5-dioxopyrrolidine and 4-aminobenzoic acid in a suitable solvent. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is added to the reaction mixture and stirred for several hours at room temperature.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (CCCC (ON1C (CCC1=O)=O)=O)NCC (C=C2)=CC=C2C3=NN=CN=N3 . This indicates the presence of various functional groups such as NHS ester, which is a common reactive group in bioconjugation chemistry .

Chemical Reactions Analysis

This compound is involved in inverse electron demand Diels-Alder cycloaddition reactions. The succinimidyl ester functional group will react with amines for small molecule, biomolecule, or surface modification. The tetrazine group will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature and has a molecular weight of 398.37 . It has an empirical formula of C18H18N6O5 .

Mecanismo De Acción

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It should be stored at a temperature of -20°C .

Direcciones Futuras

The compound may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system . This suggests potential applications in the field of medical imaging.

Propiedades

IUPAC Name |

4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCGFNONAMJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)

![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)

![3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156267.png)

![3-{[2-(2-bromobenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5156269.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)

![4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)

![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)

![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)

![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)

![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)